8-Oxypalmatine

概要

説明

オキシパルマチンは、フィブラウレア・カウリス・ピエール由来のイソキノリンアルカロイドであるパルマチンの一種の新規酸化代謝物です。この化合物は、特に抗炎症作用と抗大腸炎作用など、優れた生物活性により注目を集めています。 オキシパルマチンは、核因子赤血球系2関連因子2(Nrf2)経路を調節し、ヌクレオチド結合オリゴマー化ドメイン様受容体ファミリーピリンドメイン含有3(NLRP3)インフラマソームを阻害する能力で知られています .

科学的研究の応用

Oxypalmatine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying oxidative metabolites and their synthesis.

Biology: Investigated for its role in modulating oxidative stress and inflammatory pathways.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as ulcerative colitis.

Industry: Potential applications in the development of anti-inflammatory drugs and supplements

準備方法

合成経路と反応条件: オキシパルマチンは、ベンゾニトリルとトルアミドから始まる3段階のプロセスによって合成することができます。 リチウム化付加環化反応により、3-アリールイソキノリンオン中間体が生成され、これは内部求核置換反応を受けて、オキシパルマチンを含む8-オキソプロトベルベリンを生成します .

工業的生産方法: オキシパルマチンの具体的な工業的生産方法は十分に文書化されていませんが、合成には一般的に、リチウム化中間体や制御された反応条件の使用など、標準的な有機合成技術が用いられ、高収率と高純度が保証されます .

化学反応の分析

反応の種類: オキシパルマチンは、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物は特に酸化特性が注目されており、これは生物活性に寄与しています .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応には、ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬が使用されることが多いです。

主な生成物: これらの反応から生成される主な生成物には、さまざまなオキシパルマチンの誘導体が含まれ、それらは異なる生物活性を示す可能性があります .

4. 科学研究への応用

オキシパルマチンは、幅広い科学研究への応用があります。

化学: 酸化代謝物とその合成を研究するためのモデル化合物として使用されます。

生物学: 酸化ストレスと炎症性経路の調節における役割が調査されています。

医学: 潰瘍性大腸炎などの炎症性疾患の治療における潜在的な治療効果が検討されています。

作用機序

オキシパルマチンは、主にNrf2経路の活性化とNLRP3インフラマソームの阻害を通じて効果を発揮します。Nrf2経路は、抗酸化タンパク質の発現を調節することで、細胞の酸化ストレスに対する防御に重要な役割を果たします。一方、NLRP3インフラマソームは、炎症反応の活性化に関与しています。 オキシパルマチンは、これらの経路を調節することで、酸化ストレスと炎症を効果的に軽減します .

類似化合物:

パルマチン: オキシパルマチンが由来する親化合物。パルマチンもまた、抗炎症作用を持つイソキノリンアルカロイドです。

オキシプセウドパルマチン: パルマチン由来の別の酸化代謝物で、腫瘍細胞に対する細胞静止作用が知られています.

独自性: オキシパルマチンは、パルマチンと比較して優れた抗大腸炎効果を持つことで独特です。 Nrf2経路の活性化をより強力に示し、NLRP3インフラマソームの阻害もより強いため、治療への応用が期待される候補です .

類似化合物との比較

Palmatine: The parent compound from which oxypalmatine is derived. Palmatine is also an isoquinoline alkaloid with anti-inflammatory properties.

Oxypseudopalmatine: Another oxidative metabolite of palmatine, known for its cytostatic activity against tumor cells.

Uniqueness: Oxypalmatine is unique due to its superior anti-colitis effects compared to palmatine. It exhibits a more potent activation of the Nrf2 pathway and a stronger inhibition of the NLRP3 inflammasome, making it a promising candidate for therapeutic applications .

生物活性

Oxypalmatine, a derivative of palmatine, is an isoquinoline alkaloid primarily found in traditional Chinese medicine, particularly in the Cortex Phellodendri. Recent studies have highlighted its significant biological activities, particularly in anti-inflammatory and nephroprotective effects. This article provides a detailed overview of the biological activity of oxypalmatine, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Metabolism

Oxypalmatine is recognized as a metabolite of palmatine. Its structure enables various biological interactions within the human body, particularly in modulating inflammatory pathways and metabolic processes. The liver-mediated metabolism of palmatine leads to the formation of oxypalmatine and other metabolites, which are crucial for its therapeutic effects .

The biological activity of oxypalmatine can be attributed to several key mechanisms:

- Inhibition of Xanthine Oxidase (XOD) : Oxypalmatine has been shown to significantly inhibit XOD activity, which is pivotal in uric acid production. This inhibition helps lower uric acid levels in hyperuricemia models .

- Regulation of Uric Acid Transporters : It modulates the expression of renal urate transporters such as URAT1 and GLUT9, enhancing uric acid excretion and reducing reabsorption .

- NLRP3 Inflammasome Suppression : Oxypalmatine effectively suppresses the NLRP3 inflammasome pathway, reducing inflammatory cytokines like TNF-α, IL-1β, and IL-6. This suppression contributes to its anti-inflammatory properties .

Anti-Hyperuricemic Effects

In experimental models of hyperuricemia (HUA), oxypalmatine demonstrated significant efficacy:

- Reduction in Serum Uric Acid : Treatment with oxypalmatine resulted in decreased serum levels of uric acid (UA), creatinine (CRE), and blood urea nitrogen (BUN) in HUA mice models .

- Histopathological Improvements : The compound mitigated renal histopathological changes associated with hyperuricemia, indicating its protective role against kidney damage .

Anti-Inflammatory Activity

Oxypalmatine's anti-inflammatory effects have been documented in various studies:

- Colitis Models : Research indicates that oxypalmatine can alleviate symptoms in DSS-induced colitis by suppressing NLRP3 activation and reducing levels of pro-inflammatory markers .

Case Studies

Several case studies have explored the therapeutic implications of oxypalmatine:

-

Hyperuricemia Treatment :

- In a study involving HUA mice induced by potassium oxonate and hypoxanthine, oxypalmatine administration led to significant reductions in UA levels and improved renal function markers. The study employed biochemical assays to quantify these effects and histological examinations to assess kidney tissue integrity .

- Inflammatory Disorders :

Summary Table of Biological Activities

| Activity Type | Mechanism | Outcome |

|---|---|---|

| Anti-Hyperuricemic | Inhibition of XOD | Decreased serum UA levels |

| Nephroprotective | Modulation of renal transporters | Improved kidney function |

| Anti-Inflammatory | Suppression of NLRP3 inflammasome | Reduced inflammatory cytokines |

特性

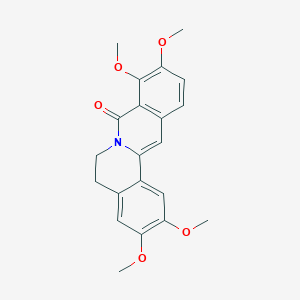

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUUCTTWZPXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-Oxypalmatine and where is it found?

A1: this compound is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].

Q3: How does this compound exert its anti-cancer effects?

A3: Studies suggest that this compound regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].

Q4: What is the mechanism behind this compound's anti-inflammatory action?

A4: this compound's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].

Q5: Are there any synthetic routes to obtain this compound?

A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of this compound. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of this compound [].

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of this compound. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and this compound concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including this compound, in Sinomenium acutum stem, contributing to quality control measures for this plant [].

Q7: Has this compound been investigated for its potential in multi-drug resistance reversal?

A7: While this compound itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside this compound from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of this compound in future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。